molecular formula C18H17ClO4 B14511165 Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 62809-69-2

Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Cat. No.: B14511165
CAS No.: 62809-69-2
M. Wt: 332.8 g/mol
InChI Key: UWLXIZYJTYHGQX-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methylpropanoate backbone. It is often used in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate typically involves the esterification of 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical or analytical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Employed in studies involving enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hyperlipidemia and cardiovascular diseases.

    Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it is known to modulate the activity of enzymes involved in lipid metabolism, such as acyl coenzyme A cholesterol acyltransferase (ACAT). By inhibiting ACAT, the compound reduces the esterification of cholesterol, thereby lowering cholesterol levels in the body. This mechanism is particularly relevant in the context of its use as a hypolipidemic agent.

Comparison with Similar Compounds

Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can be compared with other similar compounds, such as:

    Fenofibric acid: Another hypolipidemic agent with a similar structure but different pharmacokinetic properties.

    Bezafibrate: A compound used to treat hyperlipidemia, which has a different mechanism of action compared to this compound.

    Clofibrate: An older hypolipidemic agent with a similar therapeutic application but different chemical structure.

The uniqueness of this compound lies in its specific molecular interactions and its efficacy in modulating lipid metabolism pathways.

Properties

CAS No.

62809-69-2

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-6-4-5-13(11-15)16(20)12-7-9-14(19)10-8-12/h4-11H,1-3H3

InChI Key

UWLXIZYJTYHGQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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